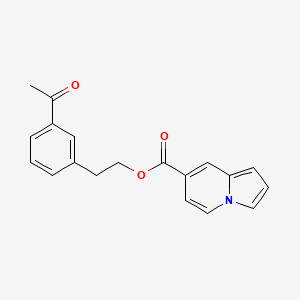

3-Acetylphenethyl indolizine-7-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

2-(3-acetylphenyl)ethyl indolizine-7-carboxylate |

InChI |

InChI=1S/C19H17NO3/c1-14(21)16-5-2-4-15(12-16)8-11-23-19(22)17-7-10-20-9-3-6-18(20)13-17/h2-7,9-10,12-13H,8,11H2,1H3 |

InChI Key |

YVTSNABWJKLNFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)CCOC(=O)C2=CC3=CC=CN3C=C2 |

Origin of Product |

United States |

Mechanistic Studies of 3 Acetylphenethyl Indolizine 7 Carboxylate Synthesis

Detailed Reaction Mechanisms of Key Annulation and Cyclization Processes

The construction of the indolizine (B1195054) ring system typically involves the formation of a pyridinium (B92312) ylide intermediate followed by a cycloaddition and subsequent aromatization. A common and versatile method is the 1,3-dipolar cycloaddition reaction between a pyridinium salt and a suitable dipolarophile. rsc.orgnih.gov For the synthesis of a 3-substituted indolizine-7-carboxylate, the reaction would likely involve a 4-substituted pyridine (B92270) derivative that reacts with an α-haloketone to form a pyridinium salt. This salt, in the presence of a base, generates a pyridinium ylide, a key 1,3-dipole. The ylide then undergoes a [3+2] cycloaddition with an electron-deficient alkyne, such as an acetylenecarboxylate, to form a dihydroindolizine intermediate, which subsequently aromatizes to the final indolizine product. researchgate.net

Alternative strategies include transition-metal-free cascade reactions, such as a domino Michael/SN2/aromatization sequence, which has been successfully employed for synthesizing functionalized indolizines from 2-pyridylacetate (B8455688) derivatives and bromonitroolefins. nih.govacs.org This pathway begins with a Michael addition, followed by an intramolecular SN2 reaction to form the five-membered ring, and concludes with aromatization. acs.org

While many indolizine syntheses proceed through ionic or pericyclic mechanisms, radical cascade reactions represent an alternative pathway, particularly for related heterocyclic systems like indolines. doaj.orgresearchgate.net In the context of indolizine synthesis, a hypothetical radical pathway could be initiated by a single-electron transfer (SET) event. For instance, visible-light photoredox catalysis could generate radical intermediates that trigger a cascade of cyclization and addition reactions. researchgate.net

A proposed radical cascade for an indolizine synthesis might involve the formation of a radical on the methylene (B1212753) bridge of a pyridinium derivative. This radical could then add to an alkyne or alkene, initiating a cyclization onto the pyridine ring. The resulting radical intermediate would then need to be oxidized to form the final aromatic indolizine product. Such pathways have been explored for the synthesis of complex fused heterocycles, including indolo[2,1-a]isoquinolines, where photoredox-catalyzed radical-cascade addition, sulfonylation, and cyclization occur. researchgate.net However, for the typical synthesis of indolizines from pyridinium ylides, stepwise zwitterionic mechanisms are more commonly proposed than radical pathways. nih.gov

Zwitterionic intermediates are central to the most common methods of indolizine synthesis, namely the 1,3-dipolar cycloaddition. nih.gov The process is initiated by the N-alkylation of a pyridine derivative (e.g., a 4-substituted pyridine) with an α-halo ketone (e.g., a phenacyl bromide derivative) to form a pyridinium salt. nih.govresearchgate.net In the presence of a base, a proton is abstracted from the α-carbon of the ketone substituent, generating a pyridinium ylide. This ylide is a stable 1,3-dipole, a zwitterionic species with the negative charge delocalized over the enolate system and the positive charge on the nitrogen atom of the pyridine ring. nih.gov

This zwitterionic ylide is the key reactive intermediate that undergoes cycloaddition with a dipolarophile, such as ethyl propiolate. nih.gov The reaction is considered a [3+2] cycloaddition, where the three atoms of the ylide (N, C, and C) react with the two atoms of the alkyne's triple bond. Although often considered a concerted pericyclic reaction, evidence for stepwise mechanisms involving zwitterionic intermediates exists, especially when polar interactions between the reactants are strong. nih.gov

N-heterocyclic carbene (NHC) catalysis has also been utilized in indolizine synthesis. In one strategy, an NHC catalyst promotes a Michael addition-[3+2] fusion of azaarenes and α,β-unsaturated aldehydes, demonstrating the versatility of carbene-mediated pathways in constructing the indolizine core. organic-chemistry.org

Protonation events are critical in the final stages of many indolizine syntheses, particularly in the aromatization of the initially formed cycloadduct. After the [3+2] cycloaddition of a pyridinium ylide with an alkyne, a dihydroindolizine intermediate is formed. This intermediate must lose two hydrogen atoms to achieve the stable aromatic indolizine structure. This dehydrogenative aromatization can be facilitated by an oxidant or can occur via proton transfer mechanisms.

In some catalytic cycles, proton transfer is a key step preceding migration or elimination events. For example, in platinum-catalyzed cyclizations of pyridine propargylic alcohols, the addition of a base was found to be crucial, likely to facilitate proton-transfer events that lead to the final product. nih.gov Similarly, Brønsted acid-catalyzed cyclizations can proceed through intermediates where protonation enables a key bond-forming step. nih.gov In the final aromatization step of the 1,3-dipolar cycloaddition, a protonated intermediate may facilitate the elimination of a leaving group or a 1,2-elimination of H₂, often aided by an external oxidant, to furnish the aromatic ring.

Investigation of Catalyst Roles and Reaction Modifiers

Catalysts and reaction modifiers play a pivotal role in the synthesis of indolizines, often determining the reaction's efficiency, regioselectivity, and scope. A variety of catalysts, from simple bases to complex transition metal systems, are employed.

Metal Catalysis: Transition metals are widely used to catalyze various indolizine syntheses.

Copper Catalysis: Copper salts, such as CuBr or Cu(I) iodide, are effective catalysts for multicomponent reactions that form indolizines. mdpi.com They can mediate oxidative cross-coupling and cyclization reactions. organic-chemistry.org For instance, a copper-catalyzed reaction of pyridine, a methyl ketone, and an alkenoic acid under solvent-free conditions proceeds via bromination of the ketone, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization. organic-chemistry.org

Platinum Catalysis: Pt(II) catalysts, like PtCl₂, are effective for the cycloisomerization of pyridine propargylic alcohols. This method can lead to highly functionalized indolizines through a tandem cyclization/1,2-migration pathway. nih.gov

Gold Catalysis: Gold(I) catalysts have been used for the synthesis of ester-substituted indolizines from 2-propargyloxypyridines. organic-chemistry.org

Palladium Catalysis: Pd/Cu co-catalysis enables tandem coupling and cycloisomerization reactions to produce indolizines from propargyl amines and heteroaryl bromides. organic-chemistry.org

The table below summarizes the role of various catalysts in indolizine synthesis.

| Catalyst System | Reactants | Reaction Type | Role of Catalyst |

| K₂CO₃ / Base | Pyridinium Salt, Alkyne | 1,3-Dipolar Cycloaddition | Deprotonation to form pyridinium ylide intermediate. researchgate.net |

| CuBr / (NH₄)₂S₂O₈ | Pyridine, Acetophenone, Nitroolefin | Multicomponent Reaction | Catalyzes C-N and C-C bond formation and oxidative aromatization. mdpi.com |

| PtCl₂ | Pyridine Propargylic Alcohols | Cycloisomerization / Migration | Lewis acid activation of the alkyne for nucleophilic attack by the pyridine nitrogen. nih.gov |

| Pd/Cu | Propargyl Amine, Heteroaryl Bromide | Tandem Coupling / Cycloisomerization | Catalyzes both the initial coupling and the subsequent cyclization step in one pot. organic-chemistry.org |

Solvent Effects and Reaction Pathway Divergence

The choice of solvent can have a profound impact on the course and efficiency of indolizine synthesis. The polarity, proticity, and coordinating ability of the solvent can influence the stability of reactants, intermediates, and transition states, sometimes leading to different products.

In reactions involving polar or charged intermediates, such as the zwitterionic pyridinium ylides, polar solvents are generally preferred as they can stabilize these species. For example, Dimethylformamide (DMF) is a common solvent for 1,3-dipolar cycloadditions leading to indolizines. researchgate.net

However, solvent-free conditions have also been developed, offering advantages in terms of environmental impact ("green chemistry") and sometimes reaction rates. mdpi.comnih.gov The reaction of pyridine, acetophenone, and a nitroolefin catalyzed by CuBr proceeds efficiently at 130 °C without any solvent. mdpi.com

In some cases, the solvent can actively participate in the reaction or alter the mechanistic pathway. For instance, in an iodine-catalyzed reaction starting from 1-cyanocyclopropane-1-carboxylic acid esters, using toluene (B28343) as the solvent led to 1-cyanoindolizines, while using pyridine as the solvent resulted in the formation of 3-cyanoindolizines, indicating a divergence in the reaction mechanism based on the solvent choice. rsc.org Protic solvents like methanol (B129727) or ethanol (B145695) can also promote reactions by enabling hydrogen bonding, which can stabilize transition states. rsc.org The effect of solvent polarity on substitution reactions is well-documented; polar protic solvents can accelerate SN1 reactions by stabilizing carbocation intermediates but may slow down SN2 reactions by solvating the nucleophile, thereby lowering its energy and increasing the activation barrier. youtube.com These general principles apply to the intramolecular SN2 cyclization steps often found in indolizine synthesis.

The table below illustrates how solvent choice can affect the outcome of indolizine synthesis.

| Reaction System | Solvent 1 | Outcome 1 | Solvent 2 | Outcome 2 | Reference |

| Iodine-catalyzed reaction of 1-cyanocyclopropane-1-carboxylic acid ester and pyridine | Toluene | 1-Cyanoindolizine | Pyridine | 3-Cyanoindolizine | rsc.org |

| Pyridine, Acetophenone, Nitroolefin | Various Solvents | Low to no yield | Solvent-Free | High yield | mdpi.com |

| Photooxygenation of 1-acyl-2-phenylindolizines | Methanol | Pyrrole (B145914) ring opening products | Acetonitrile (B52724) | Dioxetane formation and subsequent rearrangement products | acs.org |

Theoretical and Computational Investigations of 3 Acetylphenethyl Indolizine 7 Carboxylate

Quantum Mechanical Studies (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules, including indolizine (B1195054) derivatives. nih.gov Such studies provide fundamental insights into the molecule's behavior at the electronic level.

The indolizine nucleus is characterized by its aromatic nature, arising from a delocalized 10π-electron system. researchgate.net Quantum mechanical calculations are instrumental in quantifying the aromaticity and understanding the electronic distribution within the 3-Acetylphenethyl indolizine-7-carboxylate molecule.

Theoretical analysis of the indolizine core suggests a significant degree of aromaticity, which influences its chemical stability and reactivity. researchgate.net For this compound, DFT calculations would likely predict the distribution of electron density across the fused ring system. The nitrogen bridgehead atom and the substituted positions (3, and 7) are expected to have distinct electronic characteristics. The acetyl group at the 3-position and the carboxylate group at the 7-position are electron-withdrawing, which would modulate the electron density of the indolizine core. The phenethyl group at the 3-position introduces further complexity to the electronic landscape.

Aromaticity can be assessed using various theoretical descriptors, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). It is anticipated that NICS calculations for the five- and six-membered rings of the indolizine core in this compound would yield negative values, indicative of diatropic ring currents and aromatic character. The HOMA index, which is based on bond length deviations from an ideal aromatic system, would likely be close to 1, further confirming the aromatic nature of the core.

Table 1: Predicted Electronic Properties of this compound from Theoretical Studies

| Property | Predicted Outcome | Significance |

| Electron Density Distribution | High electron density on the five-membered ring, modulated by substituents. | Influences sites of electrophilic and nucleophilic attack. |

| Highest Occupied Molecular Orbital (HOMO) | Primarily located on the indolizine ring system. | Indicates regions susceptible to electrophilic attack. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Influenced by the electron-withdrawing acetyl and carboxylate groups. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate energy gap. | Relates to the electronic stability and reactivity of the molecule. |

| NICS(0) and NICS(1) | Negative values for both the five- and six-membered rings. | Confirms the aromatic character of the indolizine core. |

| HOMA Index | Value close to 1. | Quantifies the degree of aromaticity based on geometric parameters. |

Theoretical descriptors derived from quantum mechanical calculations are invaluable for establishing structure-property relationships. For this compound, these descriptors can be used to predict its electrochemical behavior, such as its oxidation potential.

The oxidation potential of a molecule is related to the energy of its Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy generally corresponds to a lower oxidation potential, indicating that the molecule is more easily oxidized. DFT calculations can provide a reliable estimate of the HOMO energy for this compound. The presence of the electron-donating phenethyl group and the electron-withdrawing acetyl and carboxylate groups will influence the HOMO energy level. By comparing the calculated HOMO energies of a series of related indolizine derivatives, a qualitative trend in their oxidation potentials can be established.

Other quantum chemical descriptors, such as ionization potential, electron affinity, and global hardness and softness, can also be calculated to provide a comprehensive understanding of the molecule's reactivity and electronic stability. These parameters are crucial for designing molecules with specific electronic properties for various applications.

Computational Mechanistic Analysis of Reaction Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational studies can provide detailed insights into the reaction pathways, including the characterization of transition states and the calculation of energy barriers.

The synthesis of indolizine derivatives often proceeds through multi-step reaction sequences, such as 1,3-dipolar cycloaddition reactions. jbclinpharm.orgnih.gov DFT calculations can be employed to model the entire reaction coordinate, from reactants to products, identifying all intermediates and transition states.

For a hypothetical synthesis of this compound, computational analysis would involve locating the transition state structures for each elementary step. The geometry of the transition state provides crucial information about the atomic rearrangements that occur during the reaction. Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

In many organic reactions, the formation of multiple isomers is possible. Computational studies are particularly useful for understanding and predicting the regioselectivity and stereoselectivity of such reactions. The synthesis of substituted indolizines can often lead to different regioisomers depending on the nature and position of the substituents on the starting materials.

Theoretical calculations can be used to determine the relative energies of the different possible products and the transition states leading to them. The product that is formed through the lowest energy pathway is generally the major product. For instance, in the synthesis of a substituted indolizine, theoretical calculations have been used to rationalize the observed diastereoselectivity by proposing a keto-enol tautomerism under kinetic control. nih.gov

In the context of this compound, if its synthesis involves a cycloaddition reaction, DFT calculations could predict the preferred orientation of the reacting molecules, thus explaining the observed regioselectivity. Similarly, if chiral centers are formed during the reaction, computational modeling can help in understanding the origin of the stereoselectivity by comparing the energies of the diastereomeric transition states.

Molecular Modeling and Docking Simulations for Molecular Recognition

Molecular modeling and docking simulations are powerful computational techniques used to study the interaction of a small molecule with a biological macromolecule, such as a protein or a nucleic acid. While specific docking studies for this compound are not reported in the provided context, the general applicability of these methods to indolizine derivatives has been demonstrated. nih.gov

In silico docking studies on other indolizine derivatives have been used to predict their binding affinity and mode of interaction with various biological targets, such as enzymes and receptors. nih.gov These studies provide valuable insights into the potential biological activity of the compounds and can guide the design of new and more potent analogs.

For this compound, a hypothetical docking study would involve placing the molecule into the active site of a target protein. The simulation would then explore different possible binding poses and calculate a docking score for each, which is an estimate of the binding affinity. The analysis of the best-ranked docking pose would reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Table 2: Hypothetical Molecular Docking Simulation Parameters for this compound

| Parameter | Description |

| Target Protein | A relevant biological target, such as an enzyme or receptor implicated in a disease. |

| Ligand Preparation | Generation of a 3D structure of this compound and assignment of appropriate charges and atom types. |

| Binding Site Definition | Identification of the active site or binding pocket on the target protein. |

| Docking Algorithm | Use of a suitable algorithm (e.g., Lamarckian Genetic Algorithm) to explore the conformational space of the ligand within the binding site. |

| Scoring Function | A function to estimate the binding affinity of the ligand to the protein. |

| Analysis of Results | Visualization and analysis of the predicted binding poses and interactions. |

Ligand-Target Interaction Analysis

While specific experimental data on the binding of this compound to a biological target is not yet available, insights can be drawn from studies on related indolizine derivatives. For instance, various indolizine derivatives have been investigated as inhibitors of the 15-lipoxygenase (15-LOX) enzyme, which is implicated in inflammatory diseases and some cancers. core.ac.uk

Docking studies on these derivatives reveal key interactions within the enzyme's active site. The indolizine core often establishes hydrophobic interactions with non-polar residues. The substituents on the indolizine ring play a crucial role in determining the binding affinity and selectivity. In the case of this compound, the phenethyl group at the 3-position is likely to engage in hydrophobic and aromatic stacking interactions. The acetyl group could act as a hydrogen bond acceptor, while the carboxylate at the 7-position can form hydrogen bonds or salt bridges with basic residues in the active site.

A hypothetical model of interaction with an enzyme active site, based on known interactions of similar compounds, would involve the planar indolizine ring system fitting into a hydrophobic pocket, with the phenethyl and acetyl groups providing additional binding contacts. The precise orientation and interaction energies would, of course, depend on the specific topology and amino acid composition of the target protein's active site.

Pharmacophore Modeling for Indolizine Scaffold Derivatives

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govproceedings.science For the indolizine scaffold, pharmacophore models have been developed to understand the requirements for inhibition of enzymes like 15-LOX. core.ac.uk

One such study on a series of 47 indolizine derivatives identified a four-feature pharmacophore hypothesis, designated as ARRR. core.ac.uk This model consists of one hydrogen bond acceptor (A) and three aromatic rings (R). The model suggests that the presence of an aromatic feature is critical for activity, which is consistent with the hydrophobic nature of the 15-LOX active site. The hydrogen bond acceptor feature highlights the importance of specific interactions with polar residues.

The statistical significance of this pharmacophore model is underscored by a high regression coefficient (R²) of 0.9451 in a 3D-QSAR study, indicating a strong correlation between the pharmacophoric features and the observed biological activity. core.ac.uk The model's robustness was further confirmed by external validation, with a correlation coefficient of 0.8508 between the experimental and predicted activities for a test set of compounds. core.ac.uk Such validated pharmacophore models serve as valuable tools for the virtual screening of large compound libraries to identify new and potentially more potent indolizine-based inhibitors. core.ac.uknih.gov

| Pharmacophore Model | Features | Description | Associated Compound Class |

| ARRR | 1 Hydrogen Bond Acceptor, 3 Aromatic Rings | Defines the essential 3D arrangement of features for biological activity. | Indolizine Derivatives |

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.arnih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. mdpi.com

For indolizine derivatives, 3D-QSAR studies have been successfully employed to correlate their structural features with their inhibitory activity against 15-LOX. core.ac.uk These models are typically built by aligning the molecules based on a common scaffold or a pharmacophore and then calculating various molecular field descriptors (e.g., steric and electrostatic fields).

One notable 3D-QSAR model for indolizine derivatives yielded a statistically significant model, indicating that the variations in the steric and electrostatic fields around the molecules are key determinants of their inhibitory potency. core.ac.uk The predictive power of such models is assessed through various statistical parameters.

| QSAR/QSPR Model Parameters | Value | Significance |

| 3D-QSAR for Indolizine Derivatives | ||

| R² (Regression Coefficient) | 0.9451 | Indicates a strong correlation between the model and the data. core.ac.uk |

| External Validation R² | 0.8508 | Demonstrates the model's ability to predict the activity of new compounds. core.ac.uk |

| General QSPR Model for LogP | ||

| R²c (Calibration Correlation Coefficient) | 0.83 ± 0.02 | Shows good correlation in the training set. researchgate.net |

| R²p (Prediction Correlation Coefficient) | 0.78 ± 0.07 | Indicates good predictive ability for the test set. researchgate.net |

These QSAR models can guide the synthesis of new derivatives, such as modifications to the this compound structure, by predicting which changes are likely to enhance biological activity. For instance, the model might suggest that increasing the steric bulk or modifying the electronic properties of the phenethyl group could lead to improved interactions with the target enzyme.

Similarly, QSPR models can be developed to predict important physicochemical properties like solubility, lipophilicity (logP), and metabolic stability. researchgate.net For example, a QSPR model for predicting the octanol/water partition coefficient (logP) of a diverse set of compounds, which could include indolizine derivatives, showed good statistical performance with calibration and prediction correlation coefficients of 0.83 and 0.78, respectively. researchgate.net Such models are crucial for ensuring that a potent compound also possesses the necessary drug-like properties to be a viable therapeutic candidate.

Structure Reactivity and Structure Function Relationships of 3 Acetylphenethyl Indolizine 7 Carboxylate Analogs

Influence of Substituents on Indolizine (B1195054) Core Reactivity (e.g., at C-3, C-7, and Phenethyl Moiety)

The indolizine nucleus is an aromatic, π-excessive heterocycle, making it susceptible to electrophilic substitution. mdpi.com The reactivity of the core is not uniform; the highest electron population is found at the C-3 position in the five-membered pyrrole-like ring. mdpi.com This electronic characteristic dictates that electrophilic addition and substitution reactions predominantly occur at this site. mdpi.comrsc.org Acylation, for instance, favors the C-3 position, and will only occur at C-1 if the C-3 position is already occupied. chim.it

Substituents on the six-membered pyridine (B92270) ring, such as at the C-7 position, also modulate the electronic properties and reactivity of the entire indolizine system. The introduction of electron-withdrawing groups, like a nitro group, can profoundly influence the distribution of electron density across the molecule. nih.govresearchgate.net For example, a nitro substituent at a position corresponding to the C-9 position in pentathiepino[6,7-a]indolizines was shown to have a substantial contribution to the lowest-energy unoccupied molecular orbital (LUMO), significantly altering the electronic structure compared to other substituents like halogens or methyl groups. nih.govresearchgate.net This demonstrates that substituents on the pyridine-derived portion of the scaffold can mediate electronic information between the fused rings. nih.gov

The phenethyl moiety attached to the core, while not part of the heterocyclic system itself, plays a crucial role in anchoring the molecule within the binding sites of target proteins. In analogous systems like N-phenethyl-substituted opioids, modifications to the phenethyl ring dramatically alter biological activity. nih.gov Small changes, such as adding substituents to the aromatic ring of the phenethyl group, can modify the ligand's potency and efficacy by inducing significant changes in receptor interaction and dynamics. nih.gov The constrained environment of a receptor's binding pocket means that these "tail" substituents can cause major shifts in the protein's structure or dynamics, potentially converting an agonist to an antagonist. nih.gov

Molecular Basis of Enzyme Inhibition by Indolizine Derivatives

Indolizine derivatives have been identified as inhibitors of a wide range of enzymes, an activity that is highly dependent on their substitution patterns. nih.govnih.gov Their heteroaromatic structure serves as a versatile scaffold for designing potent and selective enzyme inhibitors. nih.govnih.gov

Inhibition of Cyclooxygenase (COX) Enzymes

A significant area of research has focused on indolizine derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Studies have shown that certain indolizine analogs can exhibit potent and selective inhibition of COX-2, an isoform associated with inflammation, while sparing the COX-1 isoform, which is involved in gastric protection. nih.govproquest.com This selectivity is a highly desirable feature for developing anti-inflammatory agents with fewer gastrointestinal side effects. nih.govmdpi.com

Molecular modeling studies indicate that hydrophobic interactions are a major contributor to COX-2 inhibition by these compounds. nih.govproquest.com The design of these inhibitors often involves creating bioisosteres of known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933). proquest.comresearchgate.net For example, a series of 7-methoxy indolizines were developed as indomethacin analogues. nih.govproquest.com

The inhibitory activity is highly sensitive to the nature of the substituents at various positions of the indolizine core.

Interactive Table: COX-2 Inhibitory Activity of Selected Indolizine Derivatives

| Compound ID | Substituents | Target Enzyme | IC₅₀ (µM) | Reference |

| 5a | Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84 | proquest.com, nih.gov |

| 2a | Ethyl 7-methoxy-2-ethyl-3-(4-fluorobenzoyl)indolizine-1-carboxylate | COX-2 | 6.56 | researchgate.net |

| 4e | Methyl 3-(4-chlorobenzoyl)-7-methoxy-2-phenylindolizine-1-carboxylate | COX-2 | 6.71 | researchgate.net |

| 2c | Ethyl 7-methoxy-2-ethyl-3-(4-chlorobenzoyl)indolizine-1-carboxylate | COX-2 | 6.94 | researchgate.net |

| 56 | Indolizine derivative (specific structure detailed in source) | COX-2 | 14.91 | nih.gov |

| Indomethacin | (Reference Drug) | COX-2 | 6.84 | proquest.com, nih.gov |

IC₅₀: The half maximal inhibitory concentration.

As shown in the table, compound 5a , which features a 4-cyanobenzoyl group at the C-3 position and two ethyl carboxylate groups at C-1 and C-2, emerged as a particularly potent COX-2 inhibitor. nih.govproquest.com Another study identified compound 56 as a preferential and selective non-competitive inhibitor of COX-2, with an IC₅₀ value of 14.91 µM and a Ki of 0.72 µM, while showing minimal inhibition of COX-1 (IC₅₀ > 50 µM). nih.gov

Modulation of Phosphatase Activity

Indolizine derivatives have also been investigated as inhibitors of phosphatases, enzymes involved in various cellular processes, including infectious diseases. nih.gov A series of 3-substituted indolizine-1-carbonitrile (B3051405) derivatives demonstrated inhibitory activity against MptpA and MptpB, protein tyrosine phosphatases from Mycobacterium tuberculosis. nih.gov

The structure-activity relationship studies revealed that the nature of the substituent at the C-3 position is critical for antiphosphatase activity. The inhibitory potency is influenced by the electronic and steric properties of this substituent. These findings highlight the potential of the indolizine scaffold in developing novel treatments for infectious diseases by targeting essential bacterial enzymes. nih.gov

Interactions with Other Enzyme Systems (e.g., 15-Lipoxygenase)

The inhibitory action of indolizine derivatives extends to other enzyme systems, such as 15-lipoxygenase (15-LO), which is implicated in the development of atherosclerosis. nih.gov Several 1-substituted indolizines were found to be significant inhibitors of 15-LO from both soybeans and rabbit reticulocytes. nih.gov Notably, most of the studied compounds were more active against soybean 15-LO than the reference compound, quercetin. nih.gov Some of these indolizines are considered non-antioxidant inhibitors, suggesting a specific interaction with the enzyme rather than general radical scavenging. nih.gov

Furthermore, certain indolizine derivatives have been designed as dual inhibitors of both COX and lipoxygenase (LOX), which could offer a broader spectrum of anti-inflammatory activity. nih.gov Compound 56 , for example, not only inhibited COX-2 but also displayed significant non-competitive inhibition of soybean lipoxygenase with an IC₅₀ of 13.09 µM (Ki=0.92 µM). nih.gov This dual-inhibition profile suggests that such compounds could be effective anti-inflammatory agents. nih.gov Indolizines have also shown inhibitory potential against other enzymes like human farnesyltransferase. nih.gov

Allosteric Modulation and Binding Site Characterization Studies

Allosteric modulators offer therapeutic advantages by binding to a site on an enzyme that is distinct from the active (orthosteric) site. nih.govresearchgate.net This can lead to higher selectivity and a more nuanced regulation of enzyme activity. nih.gov Indolizine derivatives have been shown to act as non-competitive inhibitors, which is a form of allosteric modulation. nih.gov

The characterization of these allosteric binding sites is crucial for drug discovery. nih.govresearchgate.net While orthosteric sites are often highly conserved across related proteins, allosteric sites tend to be more diverse, allowing for the development of highly selective drugs. nih.gov However, identifying and characterizing these sites can be challenging as they are often not apparent in protein crystal structures until a ligand is bound. nih.govfrontiersin.org

In the case of indolizine derivative 56 , its non-competitive inhibition of both COX-2 and LOX suggests it binds to an allosteric site on these enzymes. nih.gov This binding event induces a conformational change that reduces the enzyme's catalytic efficiency without directly blocking substrate access to the active site. Molecular docking and dynamics simulations are key computational tools used to predict and analyze the interactions at these allosteric sites, revealing the specific amino acid residues involved in binding and the energetic contributions to complex stabilization. nih.govresearchgate.net

Stereochemical Implications for Molecular Interactions

The three-dimensional arrangement of atoms (stereochemistry) in an indolizine derivative can have profound implications for its biological activity. The specific conformation of a molecule determines how well it fits into the binding pocket of a target enzyme.

Computational docking studies have revealed the importance of stereochemistry for the activity of COX-2 inhibiting indolizines. researchgate.net For certain derivatives, a cis configuration was found to result in the most stable conformation, which was structurally similar to that of the known inhibitor indomethacin. researchgate.net This favorable conformation is believed to be a key reason for their potent inhibitory activity.

The synthesis of specific stereoisomers is therefore a critical aspect of developing active indolizine-based drugs. Methodologies for the highly regio- and enantioselective synthesis of derivatives, such as 3-allylindolizines, have been developed to access optically pure compounds. researchgate.net This control over stereochemistry is essential, as different enantiomers of the same compound can have vastly different potencies and even different biological effects.

Advanced Research Applications of Indolizine 7 Carboxylate Scaffolds

Development of Fluorescent Probes and Chemical Sensors for Biomolecular and Environmental Detection

The inherent fluorescence of the indolizine (B1195054) nucleus provides a robust platform for the design of novel fluorescent probes and chemical sensors. jbclinpharm.orgrsc.org The electron-donating and accepting groups can be strategically introduced to modulate the photophysical properties, leading to sensors with high sensitivity and selectivity for various analytes.

Indolizine derivatives can be engineered to exhibit changes in their fluorescence in response to pH variations. This property is crucial for developing sensors that can monitor pH in biological systems and industrial processes. While specific studies on 3-Acetylphenethyl indolizine-7-carboxylate as a pH sensor are not available, the general principle involves the protonation or deprotonation of specific functional groups on the indolizine scaffold, which alters the intramolecular charge transfer (ICT) characteristics and, consequently, the fluorescence emission.

Furthermore, the "turn-on/off" sensing mechanism can be achieved by designing indolizine-based probes where the fluorescence is initially quenched and is restored or "turned on" upon interaction with a specific analyte. This can be accomplished through various mechanisms, such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). For instance, an indolizine fluorophore could be paired with a quencher moiety that is cleaved or displaced upon analyte binding, leading to a significant increase in fluorescence intensity.

A study on 2-oxo-pyrano[2,3-b]indolizine-3-carboxylates demonstrated that these compounds possess strong fluorescence with quantum yields reaching up to 92%. rsc.org The fine-tuning of their photophysical properties was achieved by introducing various substituents, highlighting the potential of the broader indolizine carboxylate class in developing highly emissive probes. rsc.org

Interactive Table: Representative Photophysical Properties of Functionalized Indolizine Derivatives

| Compound/Scaffold | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference |

| 2-oxo-pyrano[2,3-b]indolizine-3-carboxylate | ~400-450 | ~450-550 | up to 0.92 | Fluorescent Probes | rsc.org |

| Indolizine-based AIEgens | ~350-450 | ~496-603 | - | White-Light Emission | nih.gov |

| Indole (B1671886) Nucleoside Analogues | ~350 | ~440-550 | 0.0067 - 0.84 | Fluorescent Probes | nih.gov |

Note: This table presents data for related indolizine and indole derivatives to illustrate the range of photophysical properties achievable with this class of compounds, due to the absence of specific data for this compound.

The ability of certain indolizine derivatives to penetrate cell membranes and their inherent fluorescence make them valuable tools for cell labeling and bioimaging. rsc.org By modifying the substituents on the indolizine core, researchers can control the compound's lipophilicity and cellular localization. For example, positively charged derivatives have shown specificity for staining the nucleus after cell permeabilization. rsc.org

Neutral 2-oxo-pyrano[2,3-b]indolizines have been shown to penetrate living cell membranes and accumulate non-specifically within various cellular structures. rsc.org This suggests that appropriately functionalized indolizine-7-carboxylates, such as this compound, could be developed into effective bioimaging agents for visualizing cellular components and processes.

The detection of volatile organic compounds (VOCs) is crucial for environmental monitoring, industrial safety, and medical diagnostics. rsc.orgnih.gov Fluorescent sensors based on indolizine derivatives offer a promising approach for the sensitive and selective detection of VOCs. One study demonstrated the use of fluorescent indolizine-β-cyclodextrin derivatives for the detection of chloroform (B151607). researchgate.net The mechanism relies on the quenching of the indolizine fluorescence upon the formation of a host-guest complex between the cyclodextrin (B1172386) moiety and the chloroform molecule. researchgate.net This indicates that by functionalizing the indolizine-7-carboxylate scaffold with appropriate recognition units, sensors for a variety of VOCs could be developed.

Indolizine Derivatives in Materials Science Research

The tunable electronic and optical properties of indolizine-7-carboxylate scaffolds also make them attractive for applications in materials science, particularly in the field of organic electronics.

While specific research on this compound for OLED and OFET applications is not documented, the broader class of indolizine derivatives has shown potential. The development of novel indolizine-based fluorophores with aggregation-induced emission (AIE) properties is particularly relevant for OLEDs. nih.gov These materials are weakly fluorescent in solution but become highly emissive in the aggregated or solid state, which is advantageous for fabricating efficient light-emitting devices. nih.gov By tuning the molecular structure, the emission color of these AIEgens can be controlled, opening the door to their use in white-light emitting diodes (WLEDs). nih.gov

For OFETs, which are the building blocks of flexible and transparent electronics, materials with good charge transport properties are required. The planar structure of the indolizine core can facilitate π-π stacking in the solid state, which is beneficial for charge transport. Research on related nitrogen-containing heterocyclic compounds has demonstrated their potential as active materials in OFETs.

Indolizine-based dyes have emerged as highly promising components in dye-sensitized solar cells (DSCs). mst.edubohrium.com The indolizine moiety can act as a strong electron donor in donor-π-acceptor (D-π-A) sensitizers, which are crucial for efficient light harvesting and electron injection into the semiconductor electrode of the DSC. mst.edubohrium.com

Studies have shown that indolizine-based donors exhibit stronger electron-donating capabilities than commonly used triarylamines and indolines. mst.edumst.edu This enhanced electron-donating strength leads to a significant red-shift in the absorption spectrum of the dye, allowing for the harvesting of a broader range of the solar spectrum. bohrium.com The performance of these dyes can be further optimized by modifying the substituents on the indolizine ring, which allows for the fine-tuning of their electrochemical and photophysical properties. mst.edumst.edu For example, a sensitizer (B1316253) with a heavily alkylated indolizine donor demonstrated excellent light absorption and reduced recombination rates in DSCs, leading to high device efficiencies. epfl.ch

The general structure of an indolizine-based D-π-A dye for DSCs consists of the indolizine donor, a π-conjugated bridge, and an acceptor group (e.g., cyanoacrylic acid) that anchors the dye to the TiO₂ surface. The this compound scaffold could potentially be incorporated as the donor component in such a dye design.

Interactive Table: Performance of Representative Indolizine-Based Dyes in Dye-Sensitized Solar Cells

| Dye/Sensitizer | Redox Shuttle | Power Conversion Efficiency (PCE) (%) | Key Feature | Reference |

| Alkylated Indolizine Donor | I⁻/I₃⁻ or Co(bpy)₃²⁺/³⁺ | up to 8% | Reduced recombination rates | epfl.ch |

| Indole-based Co-sensitizers | - | >10% | Enhanced efficiency with co-sensitization | researchgate.net |

| General Indolizine-based Dyes | - | - | Stronger electron donors than triarylamines | mst.edubohrium.com |

Note: This table presents data for related indolizine and indole-based dyes to illustrate their performance in DSCs, as specific data for a DSC based on this compound is not available.

Photoresponsive Materials Development

The development of materials that respond to light stimuli is a burgeoning field with applications ranging from optical data storage to smart fabrics and targeted drug delivery. The inherent fluorescent properties of the indolizine nucleus make it an attractive platform for the design of such photoresponsive materials. chim.itrsc.org Substituted indolizines have been investigated for their utility as components in photoresponsive materials and organic sensitizers for dye-sensitized solar cells. chim.it

The photophysical properties of indolizine derivatives, such as their absorption and emission spectra, can be finely tuned by the introduction of various substituents. rsc.org For the this compound scaffold, the acetyl and phenethyl groups, along with the carboxylate at the 7-position, are expected to significantly influence its electronic structure and, consequently, its interaction with light. The acetyl group, being an electron-withdrawing group, can modulate the energy levels of the molecule's frontier molecular orbitals. nih.gov This modulation can affect the wavelength of light absorbed and emitted, a key characteristic for a photoresponsive material.

Furthermore, the phenethyl group can engage in π-π stacking interactions, which could lead to the formation of ordered assemblies or aggregates with distinct photophysical behaviors compared to the individual molecules. The specific arrangement and electronic nature of the substituents on the indolizine core are crucial in determining the photochromic behavior, such as a reversible change in color upon irradiation with light of a specific wavelength. While direct studies on the photoresponsive properties of this compound are not yet prevalent in the literature, the foundational knowledge of related indolizine structures suggests a promising avenue for research.

Table 1: Potential Photophysical Tuning of this compound

| Substituent Group | Position | Potential Influence on Photophysical Properties |

| 3-Acetyl | 3 | Electron-withdrawing; can modulate HOMO-LUMO gap, affecting absorption/emission wavelengths. |

| Phenethyl | - | Can promote intermolecular π-π stacking, leading to aggregation-induced emission or other solid-state photophysical phenomena. |

| 7-Carboxylate | 7 | Can be modified to attach the scaffold to polymers or other substrates, facilitating the creation of functional materials. |

Indolizine Scaffolds as Tools in Chemical Biology Research

The unique structural and chemical properties of indolizine derivatives make them valuable tools for investigating complex biological systems. Their inherent fluorescence can be harnessed for imaging applications, while their scaffold can be functionalized to create probes for identifying molecular targets and elucidating biological mechanisms. acs.orgnih.gov

Design of Biotin-Tagged Scaffolds for Affinity Chromatography and Target Identification

A powerful strategy in drug discovery and chemical biology is the use of affinity chromatography to identify the cellular targets of a bioactive small molecule. nih.gov This technique often employs a biotin-tagged version of the molecule of interest. The high-affinity and specific interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) allows for the capture of the biotinylated probe, along with its bound proteins, from a cell lysate. nih.govresearchgate.net

The this compound scaffold is well-suited for the design of such biotinylated probes. The carboxylate group at the 7-position provides a convenient handle for the covalent attachment of a biotin moiety through a linker. A study by Arvin-Berod and colleagues detailed the successful synthesis of a biotin-tagged indolizine scaffold for the identification of the cellular targets of an antiangiogenic drug. acs.org In their work, the biotinylated indolizine was immobilized on streptavidin-agarose beads and used for affinity chromatography with cell lysates. acs.org This approach allowed for the selective isolation and subsequent identification of proteins that interact with the drug. acs.org

The design of such a probe based on this compound would involve the synthesis of a derivative where a biotin molecule is connected to the 7-carboxylate group, typically via a flexible polyethylene (B3416737) glycol (PEG) linker to minimize steric hindrance and allow for efficient binding to target proteins.

Table 2: Components of a Biotin-Tagged this compound Probe

| Component | Function |

| This compound | The core scaffold, providing the structural basis for biological activity. |

| Biotin | The affinity tag for capturing the probe and its binding partners using streptavidin-coated resins. nih.gov |

| Linker (e.g., PEG) | Connects the biotin to the indolizine scaffold, providing flexibility and reducing steric hindrance. |

The use of such a biotinylated probe in an affinity purification workflow, followed by mass spectrometry-based proteomics, would enable the identification of the specific protein targets of this compound, offering crucial insights into its mechanism of action. acs.orgnih.gov

Elucidation of Mechanism of Action of Known Bioactive Indolizines

Understanding the mechanism of action of a bioactive compound is fundamental to its development as a therapeutic agent. For the this compound, the substituents are expected to play a critical role in its biological activity.

The phenethyl group is a feature found in many biologically active compounds. For instance, the substitution of an N-methyl group with an N-phenethyl group in certain morphinan-based opioids has been shown to alter their receptor binding affinity and selectivity, turning selective µ-opioid receptor ligands into dual µ/δ-opioid receptor agonists. nih.gov This suggests that the phenethyl moiety in this compound could be crucial for its interaction with a specific binding pocket on a target protein, potentially through hydrophobic and aromatic interactions.

A comprehensive approach to elucidating the mechanism of action would involve a combination of techniques. Following the identification of potential protein targets using the biotin-tagged affinity chromatography approach described above, further validation would be necessary. This could include in vitro binding assays with the purified proteins and functional assays to determine how the compound modulates their activity. Computational docking studies could also be employed to predict the binding mode of this compound within the active site of its identified targets, providing a molecular basis for its biological effects.

Future Research Directions for 3 Acetylphenethyl Indolizine 7 Carboxylate Chemistry

Advancements in Asymmetric Synthesis and Chiral Indolizine-7-Carboxylate Derivatives

The development of stereochemically defined molecules is a cornerstone of modern drug discovery and materials science. For indolizine-7-carboxylates, the introduction of chirality can lead to derivatives with specific biological interactions and unique material properties. Future research will likely focus on creating enantiomerically pure or enriched versions of 3-acetylphenethyl indolizine-7-carboxylate and its analogues.

A key area of advancement lies in catalyst-dependent asymmetric cycloaddition reactions. Recent studies have shown that Brønsted acids can be effective catalysts in the asymmetric dearomative [8 + 2] cycloaddition of indolizines, offering a pathway to atroposelective synthesis of related cyclazine structures. acs.org This approach, which has been dominated by covalent catalysis, opens new avenues for creating chiral environments around the indolizine (B1195054) core. acs.org Exploring chiral phosphoric acids (CPAs) and other organocatalysts could enable the enantioselective synthesis of indolizine-7-carboxylates. For instance, a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been successfully used to synthesize 3-allylindolizines with high enantiomeric excess, a strategy that could be adapted for phenethyl-substituted systems. organic-chemistry.org

Furthermore, the synthesis of chiral indolines, which are structurally related to the hydrogenated backbone of indolizines, has seen remarkable progress through asymmetric domino cascade reactions and the use of chiral auxiliaries. researchgate.net Adapting these methodologies to the indolizine-7-carboxylate framework, potentially through asymmetric hydrogenation or derivatization of prochiral precursors, represents a promising future direction. The goal is to develop facile, asymmetric approaches to produce both enantiomers of complex indolizine alkaloids and their synthetic analogues from readily available chiral templates. nih.gov

| Catalyst/Method | Application in Indolizine Synthesis | Potential for Chiral 3-Acetylphenethyl Indolizine-7-Carboxylates |

| Chiral Phosphoric Acids (CPAs) | Asymmetric [8 + 2] cycloaddition of indolizines. acs.org | Enantioselective construction of the indolizine core or atroposelective functionalization. |

| Rhodium-Bisoxazolinephosphine | Asymmetric allylation for 3-substituted indolizines. organic-chemistry.org | Introduction of chiral centers at or adjacent to the phenethyl substituent. |

| Asymmetric Domino Reactions | Established for enantioenriched indoline (B122111) synthesis. researchgate.net | A multi-step, one-pot synthesis of chiral indolizine-7-carboxylate precursors. |

| Chiral Templates | Synthesis of both enantiomers of indole (B1671886) alkaloids. nih.gov | Stereocontrolled synthesis starting from a nonracemic precursor to build the indolizine framework. |

Exploration of Novel Reaction Pathways and Catalyst Systems

The diversification of the this compound structure hinges on the discovery and optimization of novel synthetic methodologies. The field is moving beyond classical Tschitschibabin or Scholtz reactions towards more efficient, atom-economical, and environmentally benign processes. ijettjournal.orgrsc.org

One of the most fertile grounds for innovation is the use of metal catalysis. ijettjournal.org Copper-catalyzed reactions, for example, have been employed for the oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes and for the synthesis of 3-acylindolizines from pyridines, methyl ketones, and alkenoic acids. organic-chemistry.org These methods offer a direct route to functionalized indolizines and could be adapted for the one-pot synthesis of the target compound. organic-chemistry.org Similarly, gold(III) catalysis has been used for multicomponent reactions to produce substituted aminoindolizines with high atom economy, sometimes even in water. organic-chemistry.org The development of catalyst systems, such as PdI2/KI, for carbonylative cyclization presents another powerful tool for constructing the indole/indolizine core. beilstein-journals.org

Transition-metal-free reactions are also gaining prominence. Organocatalytic methods, such as the Brønsted acid-catalyzed C3-alkylation of indolizines with various electrophiles, provide a direct way to introduce substituents at the 3-position. nih.gov Furthermore, iodine-mediated oxidative cyclization and annulation of 2-pyridylacetates with ynals under molecular oxygen represent catalyst-free approaches to 3-acylated indolizines. organic-chemistry.org The exploration of visible-light-induced photolysis of diazoalkanes is unlocking novel reaction pathways for generating carbene intermediates, which could lead to new cascade reactions and functionalizations of the indolizine ring. nih.gov

| Reaction Type | Catalyst System | Description | Relevance to Indolizine-7-Carboxylates |

| Oxidative Coupling-Annulation | Copper | Couples 2-alkylazaarenes with terminal alkenes to form indolizines. organic-chemistry.org | A potential route to introduce the phenethyl group. |

| Multicomponent Reaction | Gold(III) | Combines aldehydes, amines, and alkynes to build substituted indolizines. organic-chemistry.org | Efficient, one-pot synthesis of complex indolizine architectures. |

| C3-Alkylation | Brønsted Acid (Organocatalyst) | Directly adds electrophiles to the C3 position of the indolizine ring. nih.gov | A method for late-stage functionalization of the indolizine-7-carboxylate core. |

| Annulation | Catalyst-Free (O2) | Reacts 2-pyridylacetates and ynals to yield 3-acylated indolizines. organic-chemistry.org | A green chemistry approach to introduce the acetyl substituent. |

| Cycloaddition | Base-mediated | [3+2] annulation of pyridinium (B92312) ylides with β,β-difluoro peroxides. researchgate.net | Access to a broad range of multisubstituted indolizines under mild conditions. |

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry is an increasingly indispensable tool for rationalizing reaction mechanisms and predicting the properties of novel compounds. researchgate.net For the this compound system, advanced computational methods can accelerate the discovery of new synthetic routes and help in designing molecules with desired electronic and biological properties.

In silico molecular docking studies are already used to understand the structure-activity relationships of indolizine derivatives by predicting their binding affinities and interactions with biological targets like enzymes. nih.govmdpi.comnih.gov For instance, studies on 7-methoxy-indolizine analogues have used molecular docking to probe interactions with key amino acids in enzyme active sites, correlating computational binding affinity with experimental anti-tubercular activity. nih.gov Such models can guide the modification of the phenethyl and acetyl substituents on the indolizine-7-carboxylate core to optimize potential biological activity.

Beyond docking, Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are being used to investigate the mechanisms, regioselectivity, and stereoselectivity of the cycloaddition reactions that form the indolizine scaffold. acs.orgresearchgate.net These theoretical models can explain why certain reaction pathways are favored and can help in the design of new catalysts and substrates. acs.org For example, computational investigation of a CPA-catalyzed cycloaddition revealed the transition states and intermediates, explaining the observed enantioselectivity. acs.org Applying these predictive models to the synthesis of this compound can reduce the need for extensive experimental screening of reaction conditions and catalysts. The development of topochemical models to predict biological activity based on molecular descriptors also represents a powerful approach for screening virtual libraries of indolizine derivatives before their synthesis. nih.gov

Development of Multi-Functional Indolizine-7-Carboxylate Architectures for Specialized Research Applications

The core structure of this compound is ripe for elaboration into more complex, multi-functional architectures. These advanced molecules can serve as specialized tools in materials science and chemical biology. Research is moving towards creating π-expanded indolizines, where additional aromatic rings are fused to the core, significantly altering the electronic and photophysical properties. rsc.orgrsc.orgchemrxiv.org

The synthesis of indolizine-based hybrids is a particularly promising area. For example, linking the indolizine-7-carboxylate scaffold to other heterocyclic systems like coumarins or quinones has been explored to create novel polycycles with potential anticancer activity. slideshare.net Late-stage functionalization is a key strategy for building these complex architectures. rsc.org Recent work has shown that the C1 position of the indolizine ring can be activated for olefination using the lactone motif as a directing group, a strategy that could potentially be adapted for the carboxylate at the C7 position. rsc.org

The development of indolizines as fluorescent probes and bioprobes is another active research front. chim.it By strategically modifying the substituents, it is possible to create indolizine derivatives that act as pH sensors or detectors for specific biomolecules. chim.it The 3-acetylphenethyl and 7-carboxylate groups can be used as handles for attaching fluorophores, quenchers, or targeting moieties, leading to the creation of highly specialized molecular probes for research applications.

| Architectural Class | Synthetic Strategy | Potential Application |

| π-Expanded Indolizines | Annulation with additional aromatic rings. rsc.orgrsc.org | Organic electronics, functional dyes. chemrxiv.orgchim.it |

| Indolizine-Quinone Hybrids | Domino [4 + 2] annulation. slideshare.net | Anticancer agents, redox-active materials. |

| Fused Indolizine Lactones | Multi-step sequence involving conjugate addition and lactonization. rsc.org | Probes for new anticancer agents. rsc.org |

| Poly-functionalized Pyridines | As precursors for complex indolizines. slideshare.net | Expanding chemical space for biologically active compounds. slideshare.net |

Expanding the Chemical Space of Phenethyl and Acetyl Substituents on Indolizine-7-Carboxylates

Systematic modification of the peripheral substituents on the indolizine-7-carboxylate core is crucial for fine-tuning its properties. The phenethyl and acetyl groups of the target compound offer numerous opportunities for chemical diversification.

Future work will likely involve exploring a wide range of substitutions on the phenyl ring of the phenethyl group. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, which is relevant for applications in materials science and for tuning interactions with biological targets. researchgate.netasianpubs.org Efficient synthesis of novel indolizines bearing various substituted phenyl groups has been achieved through reactions of corresponding pyridinium bromides with alkynes. researchgate.netasianpubs.org

Similarly, the acetyl group at the C3 position can be modified. It can serve as a chemical handle for further reactions, such as aldol (B89426) condensations, to build more complex side chains. Alternatively, it can be replaced entirely with other acyl groups or functional moieties through tailored synthetic routes. For instance, methods for creating 3-acylindolizines allow for the incorporation of various aryl groups in this position. chim.it The carboxylate at C7 can also be transformed into other functional groups, such as amides or other esters, to further expand the chemical space and explore structure-activity relationships. mdpi.com This systematic exploration will be critical in developing a comprehensive understanding of how substituent patterns govern the function of this class of indolizine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.